molecular formula C19H30O3 B15163688 3,7,11-Trimethyl-14-oxotetradeca-2,6,10-trien-1-yl acetate CAS No. 142673-23-2

3,7,11-Trimethyl-14-oxotetradeca-2,6,10-trien-1-yl acetate

Katalognummer: B15163688
CAS-Nummer: 142673-23-2
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: OGEPAMCEQAELHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7,11-Trimethyl-14-oxotetradeca-2,6,10-trien-1-yl acetate is an organic compound with the molecular formula C19H30O3 and a molecular weight of 306.44 g/mol . This compound is known for its unique structure, which includes multiple double bonds and a ketone functional group. It is often used in various chemical and industrial applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11-Trimethyl-14-oxotetradeca-2,6,10-trien-1-yl acetate typically involves the reaction of geranylgeraniol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl group. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes often use continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3,7,11-Trimethyl-14-oxotetradeca-2,6,10-trien-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under mild conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,7,11-Trimethyl-14-oxotetradeca-2,6,10-trien-1-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Wirkmechanismus

The mechanism of action of 3,7,11-Trimethyl-14-oxotetradeca-2,6,10-trien-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, leading to changes in metabolic pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and double bonds, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

142673-23-2

Molekularformel

C19H30O3

Molekulargewicht

306.4 g/mol

IUPAC-Name

(3,7,11-trimethyl-14-oxotetradeca-2,6,10-trienyl) acetate

InChI

InChI=1S/C19H30O3/c1-16(8-5-10-17(2)12-7-14-20)9-6-11-18(3)13-15-22-19(4)21/h9-10,13-14H,5-8,11-12,15H2,1-4H3

InChI-Schlüssel

OGEPAMCEQAELHM-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC(=CCOC(=O)C)C)CCC=C(C)CCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.